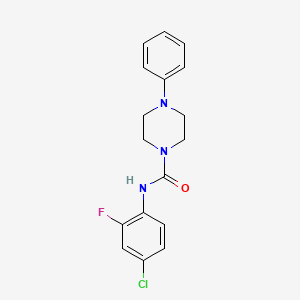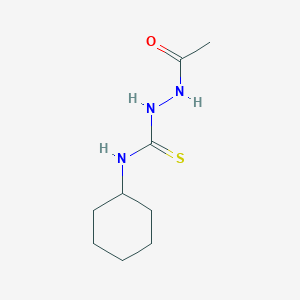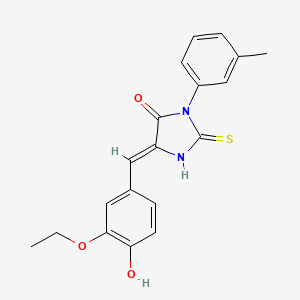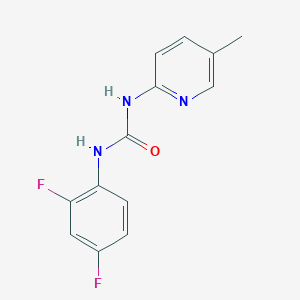
4-(4-ethoxy-6-methyl-2-pyrimidinyl)morpholine
Overview
Description
4-(4-ethoxy-6-methyl-2-pyrimidinyl)morpholine is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a morpholine ring and a pyrimidine ring. It has a molecular formula of C12H18N4O2 and a molecular weight of 254.3 g/mol.
Mechanism of Action
The exact mechanism of action of 4-(4-ethoxy-6-methyl-2-pyrimidinyl)morpholine is not fully understood. However, it has been suggested that the compound may act by inhibiting the growth and proliferation of cancer cells by inducing apoptosis or cell cycle arrest.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits selective toxicity towards cancer cells, while sparing normal cells. This makes it a promising candidate for the development of targeted cancer therapies. Additionally, the compound has been found to exhibit low toxicity in animal studies, indicating its potential as a safe and effective drug candidate.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(4-ethoxy-6-methyl-2-pyrimidinyl)morpholine in lab experiments is its selective toxicity towards cancer cells, which allows for targeted studies on cancer cell lines. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are numerous future directions for research on 4-(4-ethoxy-6-methyl-2-pyrimidinyl)morpholine. Some potential areas of focus include:
1. Further studies on the mechanism of action of the compound to gain a better understanding of its antitumor activity.
2. Development of more efficient and cost-effective synthesis methods for the compound.
3. Exploration of the potential applications of the compound in other fields, such as agriculture or materials science.
4. Investigation of the compound's potential as a drug candidate for other diseases besides cancer.
5. Studies on the pharmacokinetics and pharmacodynamics of the compound to determine its optimal dosing and administration regimens.
In conclusion, this compound is a promising compound that has gained significant interest in scientific research due to its potential applications in various fields. Its selective toxicity towards cancer cells and low toxicity in animal studies make it a promising candidate for the development of targeted cancer therapies. Further research is needed to fully understand the compound's mechanism of action and explore its potential applications in other fields.
Scientific Research Applications
The compound 4-(4-ethoxy-6-methyl-2-pyrimidinyl)morpholine has been the subject of numerous scientific research studies due to its potential applications in various fields. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit antitumor activity in vitro and in vivo, making it a promising candidate for the development of new anticancer drugs.
Properties
IUPAC Name |
4-(4-ethoxy-6-methylpyrimidin-2-yl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-3-16-10-8-9(2)12-11(13-10)14-4-6-15-7-5-14/h8H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPAVFNCBDCPFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)C)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-2-{[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4838147.png)
![2-{[(3,4-dichlorobenzyl)thio]acetyl}-N-(2,4-difluorophenyl)hydrazinecarbothioamide](/img/structure/B4838154.png)
![3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(3-ethoxyphenyl)acrylamide](/img/structure/B4838173.png)
![N-(5-methyl-3-isoxazolyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4838181.png)
![2-[(4-bromobenzylidene)(oxido)amino]-2-methyl-1-phenyl-1-propanone](/img/structure/B4838185.png)

![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4838202.png)
![2-[benzyl(methylsulfonyl)amino]-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B4838211.png)


![1-[4-(4-chloro-2-methylphenoxy)butyl]azepane](/img/structure/B4838230.png)
![2,4-dichloro-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4838238.png)


